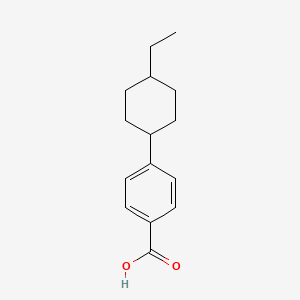

4-(trans-4-Ethylcyclohexyl)benzoic acid

Descripción

Significance of Alicyclic Benzoic Acid Derivatives in Advanced Materials Science Research

Alicyclic benzoic acid derivatives are organic compounds characterized by the presence of a benzoic acid group attached to a non-aromatic, cyclic hydrocarbon ring, such as a cyclohexane (B81311) ring. This molecular architecture is pivotal in materials science, particularly in the development of liquid crystals (LCs). nih.govtubitak.gov.tr The rigid, elongated shape conferred by the combination of the alicyclic and aromatic rings, coupled with the ability of the carboxylic acid group to form strong intermolecular hydrogen bonds, facilitates the self-assembly of these molecules into ordered, mesomorphic states that exist between the solid and isotropic liquid phases. nih.gov

The ability to form these ordered structures makes benzoic acid derivatives highly suitable for a variety of technological applications. nih.gov Liquid crystals are fundamental to modern display technology, including televisions and computer screens, where their ability to modulate light in response to an electric field is exploited. tubitak.gov.trnih.gov Beyond displays, these materials are used in sensor technology and optical devices. nih.govijcrt.org The specific properties of a liquid crystal material, such as its thermal range and optical birefringence, can be finely tuned by modifying the molecular structure of its components. nih.govresearchgate.net Alicyclic benzoic acid derivatives are crucial components in liquid crystal mixtures, where they can enhance properties like the clearing point (the temperature at which the material becomes an isotropic liquid), thus broadening the operational temperature range of the device. google.com The study of these derivatives is a major focus in the ongoing development of advanced functional materials for electronic and optical applications. nih.gov

Historical Context of 4-(trans-4-Ethylcyclohexyl)benzoic acid in Synthetic Chemistry and Materials Development

The investigation of liquid crystals dates back to the late 19th century, but the targeted design and synthesis of molecules for specific applications accelerated significantly in the latter half of the 20th century, driven by the demand for new display technologies. tubitak.gov.tr Within this context, 4-(trans-4-alkylcyclohexyl)benzoic acids, including the ethyl derivative, emerged as important building blocks. Patent literature from the early 1980s details the synthesis and application of this class of compounds. google.com

A key objective during this period was the creation of stable liquid crystal compositions with wide nematic temperature ranges suitable for practical devices like twisted nematic displays. google.com Researchers found that esters derived from 4-(trans-4'-alkylcyclohexyl)benzoic acids were highly effective as components in liquid crystal mixtures. These compounds served to elevate the clearing points of the mixtures, thereby extending their useful operating temperature range. google.com

The synthesis of this compound and its analogs often involved multi-step chemical processes. One described method involves a Friedel-Crafts reaction to produce a 4-(4'-alkylcyclohexyl)acetophenone, followed by separation of the desired trans-isomer from the cis-isomer. The trans-isomer is then subjected to an oxidation reaction, for instance using sodium hypobromite, to convert the acetyl group into a carboxylic acid, yielding the final product. google.com This synthetic work was crucial in making these specialized molecules available for the development of the advanced materials that underpin many modern electronic displays. google.com

Overview of Current Research Trajectories Involving the Chemical Compound

Contemporary research continues to explore the potential of this compound and related alicyclic benzoic acid derivatives. While their role in conventional liquid crystal displays is well-established, new frontiers of investigation are emerging. Scientists are designing novel liquid crystalline materials by creating hydrogen-bonded structures with other molecules, leading to supramolecular complexes with unique mesomorphic and thermal properties. nih.gov

A significant area of research involves the detailed characterization of the physical properties of these materials. For example, the birefringence and absorption coefficients of related compounds, such as 4-(trans-4′-n-alkylcyclohexyl) isothiocyanatobenzenes, are being studied for their potential in specialized applications, including those in the terahertz (THz) frequency range. researchgate.net Computational methods, like Density Functional Theory (DFT), are increasingly used to support experimental findings, allowing researchers to predict how molecular structure influences material properties. nih.govresearchgate.net

Furthermore, the unique selectivity of liquid crystal phases is being exploited in other scientific domains. For instance, derivatives like 4-(Decyloxy)benzoic acid have been investigated as stationary phases in inverse gas chromatography for the separation of structural isomers, a challenging task in industrial chemistry. tubitak.gov.trnih.gov In a broader context, the cycloaliphatic structures found in these molecules are also being incorporated into the design of new sustainable polymers. Researchers are exploring the use of bio-based building blocks like trans-1,4-cyclohexanedicarboxylic acid to create eco-friendly polyesters for applications such as food packaging, demonstrating the enduring relevance of these chemical motifs in modern materials science. mdpi.com

Table 1: Properties of Selected Alicyclic Benzoic Acid Derivatives and Related Compounds

| Compound Name | Molecular Formula | Key Application/Research Finding | Reference |

|---|---|---|---|

| This compound | C15H20O2 | Building block for liquid crystal esters. | google.comchemicalbook.com |

| trans-4-Propylcyclohexyl 4-(trans-4-pentylcyclohexyl)benzoate | C27H42O2 | Component in liquid crystal mixtures. | epa.gov |

| 4-(Decyloxy)benzoic acid | C17H26O2 | Investigated as a stationary phase for isomer separation via inverse gas chromatography. | tubitak.gov.trnih.gov |

| 4-(trans-4'-n-hexyl-cyclohexyl)-isothiocyanatobenzene (6CHBT) | C19H27NS | Exhibits a broad nematic liquid crystal phase; studied for optical properties. | researchgate.net |

| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | (C12H18O4)n | Parent polymer for creating new bio-based copolyesters for sustainable packaging. | mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-ethylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJHWZDXZFNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553239 | |

| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87592-41-4 | |

| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of 4-(trans-4-Ethylcyclohexyl)benzoic acid

The synthesis of the title compound is not a trivial matter and necessitates a sequence of reactions designed to build the characteristic 1,4-disubstituted bicyclic structure.

The creation of the this compound molecule is typically achieved through a convergent synthesis, where the two main fragments, the ethylcyclohexane (B155913) and the benzoic acid moieties, are constructed and then joined, or a linear sequence where a common precursor is elaborated. A plausible and common industrial approach involves the following key steps:

Friedel-Crafts Acylation: The synthesis can commence with the acylation of toluene (B28343) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-methylacetophenone.

Reduction to Ethyl Group: The ketone function of 4-methylacetophenone is then reduced to an ethyl group. This can be accomplished via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This yields 4-ethyltoluene (B166476).

Catalytic Hydrogenation: The aromatic ring of 4-ethyltoluene is subsequently reduced to a cyclohexane (B81311) ring. This is a critical step for establishing the cyclohexane core. Catalytic hydrogenation over a transition metal catalyst such as rhodium on carbon (Rh/C) or ruthenium, often under high pressure and temperature, reduces the benzene (B151609) ring to a mixture of cis- and trans-1-ethyl-4-methylcyclohexane.

Side-Chain Oxidation: The final step involves the selective oxidation of the methyl group on the cyclohexane ring to a carboxylic acid. However, a more controlled and common industrial strategy involves starting with a precursor like 4-bromo-1-ethylbenzene. This can be coupled with a (4-methylcyclohexyl)magnesium bromide Grignard reagent in a Kumada or Negishi coupling reaction to form 1-ethyl-4-(4-methylcyclohexyl)benzene. The final step would then be the oxidation of the pendant methyl group to the carboxylic acid. A more direct route involves the catalytic reduction of one ring of 4-ethylbiphenyl, followed by functionalization.

A summary of a potential synthetic pathway is presented below.

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 4-Ethylbiphenyl | H₂, Rh/C or PtO₂ | 4-Ethyl-4'-cyclohexylbenzene | Catalytic Hydrogenation |

| 2 | 4-Ethyl-4'-cyclohexylbenzene | CrO₃/H₂SO₄ or KMnO₄ | 4-(4-Ethylcyclohexyl)benzoic acid | Side-Chain Oxidation |

This table represents a generalized pathway; specific conditions and stereochemical control measures are crucial.

Achieving the trans configuration in the 1,4-disubstituted cyclohexane ring is paramount for the material properties of its derivatives. The trans isomer, where the two bulky substituents (the ethyl group and the benzoic acid group) are in a diequatorial position in the chair conformation, is thermodynamically more stable than the cis isomer, which would force one substituent into a sterically hindered axial position. rsc.orgnih.gov

Several strategies are employed to ensure a high yield of the trans isomer:

Catalytic Hydrogenation: The hydrogenation of a disubstituted benzene precursor, such as 4-ethyl-4'-hydroxybiphenyl, over catalysts like platinum or rhodium can lead to the formation of the cyclohexane ring. lookchemmall.com Under conditions that allow for thermodynamic equilibration, the more stable trans product will be the major isomer formed.

Isomerization: If a mixture of cis and trans isomers is obtained, it can be subjected to isomerization conditions. Treatment with a strong acid or a hydrogenation/dehydrogenation catalyst at elevated temperatures can facilitate the conversion of the less stable cis isomer to the desired trans product.

Stereospecific Reactions: While more complex, stereospecific syntheses starting from chiral precursors or employing chiral auxiliaries can be designed. However, for this specific achiral molecule, leveraging thermodynamic control is the most common and economical approach. The energetic preference for the diequatorial conformation is the primary driving force for the high stereoselectivity in these reactions. rsc.org

The final step in many synthetic routes to this compound is the oxidation of a precursor, typically 4-(trans-4-ethylcyclohexyl)toluene. Catalytic oxidation methods are favored in industrial settings due to their efficiency and selectivity.

A prominent method is the liquid-phase air oxidation using a cobalt-based catalyst. luxembourg-bio.com This process typically involves:

Catalyst System: A mixture of cobalt(II) acetate (B1210297) and a bromide source, such as sodium bromide, in an acetic acid solvent.

Oxidant: Pressurized air or pure oxygen serves as the terminal oxidant.

Mechanism: The reaction proceeds via a free-radical mechanism where the cobalt catalyst facilitates the generation of a benzyl (B1604629) radical from the toluene precursor, which then reacts with oxygen to form a peroxy radical. Subsequent steps lead to the formation of the carboxylic acid.

This method is highly effective for the oxidation of alkylated aromatic rings to their corresponding carboxylic acids. luxembourg-bio.com Alternative laboratory-scale methods include oxidation with strong stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. peptide.comuniurb.it For instance, benzaldehyde (B42025) can be oxidized to benzoic acid using alkaline potassium permanganate. uniurb.it

Derivatization Chemistry of this compound

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives, most notably for applications in liquid crystal technologies.

The primary application of this compound is as a building block for liquid crystals. Esterification is the key reaction to produce these materials. The synthesis of esters with various phenolic compounds introduces the necessary molecular rigidity and polarity to induce liquid crystalline phases.

A common and efficient method for esterification involves a two-step procedure: mdpi.com

Activation of the Carboxylic Acid: The benzoic acid is first converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction with a Phenol: The resulting 4-(trans-4-ethylcyclohexyl)benzoyl chloride is then reacted with a substituted phenol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. mdpi.com

This methodology is used to synthesize a variety of liquid crystal compounds. For example, reacting the acid chloride with 4-hydroxy-4'-cyanobiphenyl yields a 4-(trans-4'-alkylcyclohexyl)benzoic acid 4''-cyano-4''-biphenylyl ester, a class of compounds known for their excellent liquid crystal properties and stability. mdpi.com

| R Group (Alkyl) | Product Melting Point (°C) | Nematic-Isotropic Transition (°C) | Reference |

| C₅H₁₁ | 120 | ~350 (extrapolated) | mdpi.com |

| C₇H₁₅ | 115 | ~420 (extrapolated) | mdpi.com |

The table shows data for analogous 4-(trans-4'-alkylcyclohexyl)benzoic acid 4''-cyano-4''-biphenylyl esters, demonstrating the high clearing points achievable with this molecular scaffold.

Beyond esterification, the carboxyl group can be converted into an amide functionality. Amidation reactions are fundamental in organic chemistry and can be achieved through several routes.

Acid Chloride Method: Similar to esterification, the acid chloride can be reacted with a primary or secondary amine to form the corresponding amide. This is a highly reliable and general method.

Direct Catalytic Amidation: To avoid the use of harsh reagents like thionyl chloride, direct amidation methods have been developed. These typically involve heating the carboxylic acid and amine with a catalyst that facilitates dehydration. rsc.orgencyclopedia.pub Catalysts for this transformation include boric acid, boronic acids, and various titanium or zirconium compounds. acs.orgrsc.orgresearchgate.net For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of benzoic acids in refluxing toluene. rsc.org

Peptide Coupling Reagents: In laboratory settings, especially for sensitive or complex amines, a wide array of "coupling reagents" are used. These reagents activate the carboxylic acid in situ to facilitate reaction with the amine under mild conditions. rsc.org Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts. peptide.comrsc.orgsigmaaldrich.com These reagents are highly efficient but generate stoichiometric byproducts that must be removed. rsc.org

These amidation strategies allow for the incorporation of the 4-(trans-4-ethylcyclohexyl)benzoyl moiety into a different class of materials, such as polyamides or pharmacologically relevant scaffolds, expanding its utility beyond liquid crystals.

Modifications of the Cyclohexyl Ring and Ethyl Side Chain for Structure-Property Modulation

The molecular architecture of this compound is a critical determinant of its physical properties, particularly its behavior in liquid crystal (LC) systems. Modifications to both the saturated cyclohexyl core and the terminal ethyl group are primary strategies for modulating its structure-property relationships. These alterations influence key parameters such as mesophase type (e.g., nematic, smectic), transition temperatures, viscosity, and optical anisotropy, which are essential for tailoring materials for specific applications like displays and sensors.

The substitution of a benzene ring with a cyclohexane ring in mesogenic (liquid crystal-forming) molecules has a pronounced effect on material properties. The trans-cyclohexyl ring is a crucial structural element that imparts rigidity and linearity to the molecule, which are prerequisites for forming liquid crystal phases. However, compared to an analogous phenyl ring, the cyclohexyl group leads to lower molecular polarizability and weaker intermolecular π-π stacking interactions. Studies on ester liquid crystals show that replacing a benzoate (B1203000) group with a cyclohexanecarboxylate (B1212342) group can significantly decrease viscosity, a desirable trait for display applications requiring fast switching times. dtic.mil The position of the cyclohexyl ring is also critical; its influence on viscosity and other properties varies depending on where it is located within the molecular structure. dtic.mil

The length and nature of the alkyl side chain, in this case, the ethyl group, are powerful tools for fine-tuning the mesomorphic behavior. In homologous series of similar mesogenic benzoic acids, the length of the terminal alkyl or alkoxy chain systematically influences the melting point and the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).

Key research findings on analogous systems demonstrate that:

Transition from Nematic to Smectic Phases: Longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases. nih.govnih.gov The increased van der Waals forces between the longer chains favor the layered structure of smectic phases. For example, in series of 4-alkoxybenzoic acids, shorter-chain members (n=4-6) may be purely nematic, while longer-chain members (n=7-12) exhibit both smectic and nematic phases. researchgate.net

Optical and Photoluminescent Properties: Modifications to the side chain can also alter optical properties. In studies of 4-n-alkanoyloxy benzoic acids, an increase in the length of the alkyl chain led to a red shift in the photoluminescence spectra, indicating a change in the electronic environment of the molecule. nih.gov

The following table summarizes the typical influence of increasing the alkyl chain length on the properties of 4-alkylcyclohexylbenzoic acid analogues, based on established trends in liquid crystal research.

| Property | Effect of Increasing Alkyl Chain Length (e.g., from Ethyl to Heptyl) | Scientific Rationale |

| Clearing Point (N-I Transition) | General decrease, often with an odd-even alternation. nih.gov | Increased chain flexibility disrupts the long-range orientational order of the nematic phase. |

| Melting Point | Tends to increase, but can be complex and non-linear. nih.gov | Improved packing efficiency in the crystalline solid state due to stronger van der Waals forces. |

| Mesophase Type | Promotes the formation of smectic phases over nematic phases. nih.govresearchgate.net | Enhanced intermolecular attractions from longer chains favor the formation of layered smectic structures. |

| Viscosity | Generally increases. researchgate.net | Greater intermolecular friction and entanglement between longer, more flexible chains. |

These structure-property relationships underscore the high degree of tunability inherent in the 4-(trans-4-alkylcyclohexyl)benzoic acid scaffold, allowing for precise molecular engineering to achieve desired material characteristics.

Reaction Kinetics and Mechanistic Studies in Derivativatization Pathways

The derivatization of this compound, most commonly through esterification of its carboxylic acid group, is a fundamental process for synthesizing liquid crystals and other functional materials. Understanding the kinetics and mechanisms of these reactions is crucial for process optimization, maximizing yield, and ensuring product purity.

Esterification is a reversible reaction between a carboxylic acid and an alcohol, typically catalyzed by a strong acid. The general mechanism for the acid-catalyzed esterification of a carboxylic acid like this compound proceeds through several key steps, as illustrated by studies on benzoic acid itself. nih.govresearchgate.net

Proposed Mechanistic Pathway (Acid-Catalyzed Esterification):

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a water molecule.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Kinetic analyses of the esterification of benzoic acid and its derivatives have been conducted to quantify the reaction rates and determine the influence of various parameters. These studies typically reveal that the reaction follows a specific rate law. For the esterification of benzoic acid with alcohols, the reaction is often found to be first-order with respect to the carboxylic acid when the alcohol is used in large excess (acting as the solvent). researchgate.net

A kinetic study of benzoic acid esterification with methanol (B129727) using a solid acid catalyst confirmed first-order kinetics for the reaction. researchgate.net The rate of reaction can be described by the following equation:

rate = k[Acid]

where k is the rate constant. The rate constant is highly dependent on temperature, following the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

The table below presents representative kinetic data from studies on the esterification of benzoic acid, which serves as a model for the derivatization of this compound.

| Catalyst System | Reactants | Activation Energy (Ea) (kJ/mol) | Reaction Order (w.r.t. Acid) | Key Findings |

| Sulfonated Silica Gel (S1) | Benzoic Acid, Methanol | 65.9 ± 0.7 | First | The solid acid catalyst was effective, and higher temperatures increased the reaction rate and conversion. researchgate.net |

| Sulfonated Silica Gel (S3) | Benzoic Acid, Methanol | 44.9 ± 0.6 | First | Catalyst S3, prepared differently, showed a lower activation energy, indicating higher catalytic activity at lower temperatures. researchgate.net |

| Zirconium Complex | Benzoic Acid, 2-Phenylethanol | Not specified | Not specified | A moisture-tolerant Lewis acid catalyst was shown to be effective, with a proposed catalytic cycle involving coordination to the carbonyl group. nih.gov |

| Self-catalyzed | p-Hydroxybenzoic Acid, Methanol | 44.1 | Second | In the absence of an external catalyst, the reaction was found to be second-order with respect to the acid, indicating the acid itself plays a catalytic role. researchgate.net |

These kinetic and mechanistic investigations provide a quantitative framework for understanding and controlling the synthesis of derivatives from this compound. The choice of catalyst, temperature, and reactant concentrations are critical levers for manipulating the reaction rate and achieving efficient conversion to the desired ester products. nih.gov

Investigations into Liquid Crystalline Behavior and Mesophase Development

Molecular Design Principles for Liquid Crystal Generation from 4-(trans-4-Ethylcyclohexyl)benzoic acid Derivatives

The generation of liquid crystalline phases from derivatives of this compound is predicated on established molecular design principles that balance molecular rigidity and flexibility. The inherent structure of the parent acid provides the necessary anisotropy, or rod-like shape, which is a prerequisite for the formation of liquid crystal phases.

Key molecular features and their roles in promoting mesomorphism include:

The Rigid Core: The combination of the benzene (B151609) ring and the trans-1,4-disubstituted cyclohexane (B81311) ring creates a rigid, linear core. The trans configuration of the cyclohexane is crucial as it maintains the linearity of the molecule, which is more conducive to the parallel alignment required for nematic and smectic phases.

The Carboxylic Acid Functional Group: The carboxylic acid group is a key site for chemical modification. By converting it into an ester, for instance, a second rigid or flexible group can be introduced. This modification extends the molecular length and alters the intermolecular interactions, which are decisive for the thermal stability of the mesophases. For example, esterification with a p-cyanophenyl group can enhance the thermal stability of the nematic phase. tcichemicals.com

Intermolecular Interactions: For the parent acid and its derivatives, hydrogen bonding can play a significant role, often leading to the formation of dimers. tcichemicals.com This dimerization effectively lengthens the molecule, which can stabilize liquid crystalline phases. In ester derivatives, dipole-dipole interactions and van der Waals forces become the dominant intermolecular forces influencing the molecular packing and, consequently, the mesophase behavior.

The strategic modification of these molecular components allows for the fine-tuning of properties such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the type of mesophase formed.

Thermotropic Mesophase Characterization of Derivatives Incorporating the Ethylcyclohexylbenzoic Acid Core

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. rsc.org Derivatives of this compound are known to form various mesophases, primarily of the nematic and smectic types, depending on their specific molecular structure.

The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. rsc.org The molecules are aligned, on average, in a common direction known as the director. This phase is typical for calamitic (rod-shaped) molecules like the derivatives of this compound.

Derivatives such as p-substituted phenyl esters of 4-(trans-4-alkylcyclohexyl)benzoic acids are known to exhibit nematic phases over a wide temperature range. tcichemicals.com The presence of the cyclohexyl ring generally leads to a decrease in the nematic thermal stability compared to analogous biphenyl (B1667301) compounds, but it also imparts other desirable properties such as low viscosity. The orientational order in the nematic phase can be characterized by an order parameter, which is a measure of how well the molecules are aligned with the director. This parameter is temperature-dependent and decreases as the temperature approaches the nematic-to-isotropic phase transition.

Smectic phases are more ordered than nematic phases, exhibiting not only orientational order but also a degree of positional order, with molecules arranged in layers. rsc.org The formation of smectic phases in derivatives of this compound is typically promoted by increasing the length of the flexible alkyl chains in the terminal groups. For instance, while p-cyanophenyl esters of 4-alkylbiphenyl-4'-carboxylic acids with shorter alkyl chains may only show a nematic phase, longer-chain homologues can also exhibit smectic phases. tcichemicals.com

Different types of smectic phases, such as Smectic A (SmA), where the molecules are oriented perpendicular to the layer planes, and Smectic C (SmC), where they are tilted, can be formed. The specific smectic phase that appears depends on the subtle balance of intermolecular forces and molecular packing. The introduction of a smectic phase is often observed at lower temperatures than the nematic phase in a given compound.

Cholesteric (Chiral Nematic) Phase: The cholesteric phase is structurally similar to the nematic phase but is composed of chiral molecules. This chirality induces a helical twist in the director, with the pitch of the helix being a characteristic property of the material. wikipedia.org Derivatives of this compound can be designed to form a cholesteric phase by introducing a chiral center into the molecule. For example, esterification of the parent acid with a chiral alcohol, such as a cholesterol derivative, would be a standard approach to induce a cholesteric mesophase. researchgate.net These chiral materials are of interest for applications that utilize their unique optical properties, such as selective reflection of light.

Discotic Mesophases: Discotic liquid crystals are formed by disc-shaped molecules, which is not the case for the rod-like derivatives of this compound. Therefore, discotic mesophases are not observed in this class of compounds.

Phase Transition Behavior and Associated Enthalpy Changes in Liquid Crystalline Systems

The transitions between the crystalline solid, various liquid crystalline mesophases, and the isotropic liquid state are characterized by specific temperatures and enthalpy changes (ΔH), which can be measured using techniques like Differential Scanning Calorimetry (DSC). synthon-chemicals.com Each phase transition involves a change in the degree of molecular order and is associated with a corresponding latent heat.

For a typical thermotropic liquid crystal derived from this compound, the heating process might show the following transitions:

Crystal to Liquid Crystal (Melting Point): This transition requires a significant amount of energy to break the rigid crystal lattice, resulting in a relatively large enthalpy of fusion.

Smectic to Nematic: If both phases are present, this transition involves the loss of layered ordering and has a smaller associated enthalpy change.

Nematic to Isotropic (Clearing Point): This transition involves the loss of long-range orientational order. The enthalpy change at the clearing point is typically much smaller than the enthalpy of fusion. chymist.com

Illustrative Data for a Related Compound Series While specific data tables for this compound derivatives are not available from the search results, the following table illustrates the type of data obtained for homologous series of related liquid crystals. Note that this data is not for the title compound's derivatives but serves as an example of typical measurements.

| Compound Class | Alkyl Chain | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 4-n-alkoxybenzoic acids | C4 | Cr → N | 147 | - |

| N → I | 160.5 | - | ||

| 4-cyanophenyl-4'-n-alkylbenzoates | C7 | N → I | 57 | 0.526 |

Note: The table above is for illustrative purposes and contains data for different classes of benzoic acid derivatives to show the nature of phase transition data. Specific, comprehensive data for derivatives of this compound was not found.

Electro-Optical Performance Studies of Liquid Crystal Compositions Containing Derivatives of this compound

The utility of liquid crystals in display applications is determined by their electro-optical performance. This is largely governed by properties such as dielectric anisotropy (Δε) and birefringence (Δn). Derivatives of this compound are valuable components in liquid crystal mixtures designed for electro-optical devices.

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity measured parallel and perpendicular to the liquid crystal director. A positive Δε is required for the common twisted nematic (TN) display mode, where the molecules align parallel to an applied electric field. The magnitude of Δε influences the threshold voltage of the display. Introducing polar groups, such as a cyano (-CN) group, into the molecular structure is a key strategy to achieve a large positive Δε. For example, esters of 4-(trans-4-alkylcyclohexyl)benzoic acid with 4-cyanophenol are designed for this purpose.

While specific electro-optical data for derivatives of this compound are not detailed in the provided search results, the general class of 4-(trans-4-alkylcyclohexyl)benzonitriles and related esters are known to be important components in commercial liquid crystal mixtures due to their favorable combination of properties, including good thermal stability, low viscosity, and the ability to tune dielectric anisotropy and birefringence.

Dielectric Anisotropy Research and its Dependence on Molecular Structure

The dielectric anisotropy of a liquid crystal is a critical parameter that dictates its response to an electric field, a fundamental principle behind the operation of liquid crystal displays (LCDs). It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axis.

Optical Birefringence Analysis and Refractive Index Characteristics

Optical birefringence (Δn) is another essential property of liquid crystals, representing the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. This property is responsible for the light-modulating capabilities of liquid crystal displays.

Switching Behavior and Response Time Optimization in Device Applications

The switching behavior of liquid crystals, characterized by their response times (rise and fall times), is a critical factor for display applications, directly impacting the ability to display motion without blur. The response time is influenced by several factors including the material's viscosity, the cell gap, and the applied voltage.

For liquid crystals to be practical in devices, their switching times need to be optimized. Research on various nematic liquid crystals, including those with a cyclohexyl-phenyl core similar to this compound, has focused on characterizing and minimizing these times. For instance, studies on PCH5 (C5H11-Cy-Ph-CN), a related compound, have shown that transition times can be in the range of 30 to 50 nanoseconds under specific electric fields. researchgate.net The viscosity of the liquid crystal material is a key determinant of switching speed; lower viscosity generally leads to faster response times. mrs-j.org The addition of polymer liquid crystals (PLCs) to low molecular weight liquid crystal mixtures has been explored as a method to stabilize the switched state, although it can also increase the viscosity and thus slow down the switching rate. mrs-j.org The optimization of response times involves a trade-off between various material properties and device parameters.

Influence of Molecular Structure and Substituent Effects on Mesomorphic Properties and Stability

The ability of benzoic acid derivatives to form liquid crystals is often attributed to the formation of hydrogen-bonded dimers. nih.govresearchgate.net This dimerization effectively elongates the molecule, which is a key factor for the formation of calamitic (rod-like) mesophases. The stability of these mesophases is dependent on the strength of these hydrogen bonds and other intermolecular interactions. nih.gov

The core structure, consisting of the cyclohexyl and phenyl rings in this compound, provides the necessary rigidity for mesophase formation. The trans-conformation of the cyclohexyl ring is crucial for maintaining a linear, rod-like molecular shape, which is favorable for liquid crystallinity.

Substituents on this core structure have a significant impact. The length of the terminal alkyl chain is a well-studied factor. In homologous series of similar liquid crystals, increasing the alkyl chain length can influence the type of mesophase (e.g., from nematic to smectic) and the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). nih.govnih.gov For example, in a series of 4-n-alkanoyloxy benzoic acids, the thermal stability of the smectic mesophase was found to depend on the length of the terminal chain. nih.gov Furthermore, the position of substituents on the aromatic ring can affect stability; para-substituted derivatives of alkanoyloxy benzoic acids have been shown to be more stable than their meta-substituted counterparts due to stronger hydrogen bonding interactions. nih.gov The introduction of different functional groups, such as halogens or nitro groups, can drastically alter the mesomorphic behavior, sometimes leading to the formation of different types of liquid crystal phases or even suppressing liquid crystallinity altogether. szfki.hu

Interactive Data Table: Properties of Related Liquid Crystalline Compounds

This table presents data for compounds structurally related to this compound, illustrating the influence of molecular structure on their properties.

| Compound Name | CAS RN | Molecular Formula | Key Properties/Applications |

| 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | C16H21N | Component in liquid crystal mixtures. labscoop.com |

| 4-(trans-4-Butylcyclohexyl)benzonitrile | Not specified | C17H23N | Component in liquid crystal mixtures. labscoop.com |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 61204-01-1 | C18H25N | Used in studies of fast optical switching. researchgate.netcanaanchem.com |

| 4-(trans-4'-Heptylcyclohexyl)benzoic acid 4'''-cyano-4''-biphenylyl ester | Not specified | Not specified | Exhibits a high nematic-isotropic transition temperature. google.com |

| 4-(Hexanoyloxy)benzoic acid | Not specified | C13H16O4 | Exhibits a smectic mesophase. nih.gov |

| 4-(Palmitoyloxy)benzoic acid | Not specified | C23H36O4 | Exhibits a smectic mesophase. nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics

High-resolution ¹H and ¹³C NMR spectroscopy in solution (typically CDCl₃ or DMSO-d₆) provides the fundamental framework for structural verification. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the cyclohexyl protons, and the ethyl group protons. The aromatic protons typically appear as two doublets in the region of 7.0-8.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the ethyl group exhibit a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂).

The conformational rigidity of the trans-cyclohexane ring results in distinct axial and equatorial protons, which can be resolved and assigned using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY experiments reveal scalar coupling networks, connecting protons that are bonded through two or three bonds, which is invaluable for assigning the complex spin systems within the cyclohexane (B81311) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(trans-4-Ethylcyclohexyl)benzoic acid Note: These are predicted values based on analogous compounds like 4-ethylbenzoic acid and other cyclohexyl-substituted aromatics. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~12.0 | ~167 |

| Aromatic C-H (ortho to COOH) | ~8.0 | ~130 |

| Aromatic C-H (meta to COOH) | ~7.3 | ~129 |

| Aromatic C (ipso to COOH) | - | ~126 |

| Aromatic C (ipso to cyclohexyl) | - | ~145 |

| Cyclohexyl C-H (methine) | ~1.5 - 2.6 | ~35 - 45 |

| Cyclohexyl C-H₂ (methylene) | ~1.2 - 2.0 | ~30 - 35 |

| Ethyl -CH₂- | ~1.5 | ~29 |

| Ethyl -CH₃ | ~0.9 | ~12 |

In the solid state, intermolecular interactions dictate the formation of supramolecular assemblies. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local electronic environment and can distinguish between different crystalline forms, or polymorphs. researchgate.net The presence of multiple, well-resolved peaks for a single carbon site in an ssNMR spectrum is a strong indicator of the existence of multiple, non-equivalent molecules in the crystallographic asymmetric unit or the presence of a polymorphic mixture. researchgate.net For this compound, ssNMR can probe the hydrogen-bonding environment of the carboxylic acid group, as the ¹³C chemical shift of the carboxyl carbon is particularly sensitive to the formation of hydrogen-bonded dimers.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and offers insight into the strength of intermolecular forces, such as hydrogen bonding.

For this compound, the most prominent feature in the IR spectrum is related to the carboxylic acid group. In the solid state, benzoic acids typically form centrosymmetric dimers through strong hydrogen bonds. This dimerization significantly affects the vibrational frequencies. rsc.org

O-H Stretch: The O-H stretching vibration of the carboxylic acid is highly sensitive to hydrogen bonding. In a non-associated (monomeric) state, this would appear as a sharp band around 3500-3700 cm⁻¹. However, due to strong dimerization, this band becomes a very broad and intense absorption spanning a wide range, typically from 2500 to 3300 cm⁻¹. scirp.org

C=O Stretch: The carbonyl (C=O) stretching vibration is also a key diagnostic peak. For a monomeric carboxylic acid, this band appears around 1760 cm⁻¹. In the hydrogen-bonded dimer, this frequency shifts to a lower wavenumber, typically appearing as a strong band in the range of 1680-1710 cm⁻¹. scirp.org

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexane and ethyl groups appear just below 3000 cm⁻¹. researchgate.net

Ring Vibrations: Vibrations associated with the benzene ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring and the C-C backbone of the alkyl substituent are often more intense in the Raman spectrum. The contrasting intensity patterns between IR and Raman spectra can aid in a more complete vibrational assignment. rsc.org

Table 2: Key IR and Raman Vibrational Modes for Dimeric this compound Note: Frequencies are approximate and based on data from analogous benzoic acid derivatives. scirp.orgnih.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500-3300 | Very Strong, Broad | Weak |

| Aromatic C-H Stretch | 3030-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |

| C=O Stretch (Dimer) | 1680-1710 | Very Strong | Medium |

| Aromatic C=C Stretch | 1590-1610, 1450-1500 | Medium-Strong | Strong |

| C-O Stretch / O-H Bend (in-plane) | 1250-1440 | Strong | Weak-Medium |

| O-H Out-of-Plane Bend | ~920 | Medium, Broad | Weak |

X-ray Diffraction (XRD) and Crystallography of this compound and its Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular packing.

Single-crystal XRD analysis would provide the absolute structure of this compound. Based on studies of countless benzoic acid derivatives, it is virtually certain that the crystal structure is dominated by the formation of centrosymmetric dimers. researchgate.net Two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic R₂²(8) ring motif. researchgate.net

This analysis would precisely measure:

The geometry of the hydrogen bonds (donor-acceptor distance and angle).

The planarity of the benzoic acid moiety.

The chair conformation of the cyclohexane ring.

The specific packing arrangement of the dimers in the crystal lattice, which could involve π-π stacking of the benzene rings or interlocking of the cyclohexyl groups.

Powder X-ray diffraction (PXRD) is an essential tool for analyzing bulk crystalline material. It is particularly useful for identifying different polymorphic forms, as each polymorph will give a unique diffraction pattern. rsc.org The existence of polymorphism is common in organic molecules and arises from the ability of the molecules to pack in different arrangements in the crystal lattice. rsc.org

For this compound, different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to different polymorphs with distinct physical properties. PXRD patterns are characterized by the position (2θ) and intensity of the diffraction peaks. Analysis of these patterns can be used for phase identification and to gain information about the unit cell dimensions of the crystalline phase. Comparing experimental PXRD patterns with patterns simulated from single-crystal XRD data is the standard method for confirming the phase purity of a bulk sample. researchgate.net

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise structural characterization of organic molecules such as this compound. This method provides an exact measurement of the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which allows for the unambiguous determination of the elemental composition and aids in the elucidation of the compound's structure.

The molecular formula of this compound is C15H20O2. tcichemicals.comchemdad.com In a typical HRMS experiment, the molecule is ionized, most commonly forming a radical cation ([M]⁺•). The exact mass of this molecular ion can be theoretically calculated and then compared with the experimentally measured value to confirm the molecular formula.

The calculated monoisotopic mass of the [M]⁺• ion of this compound is 232.14633 Da. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides significant insights into the molecule's structure. Based on the known fragmentation behavior of benzoic acids and related alkyl-substituted cyclic compounds, several key fragmentation pathways can be predicted.

A primary fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH) from the carboxylic acid group, leading to the formation of a stable acylium ion. Another common fragmentation is the loss of the entire carboxyl group (•COOH). Furthermore, cleavage within the ethylcyclohexyl substituent is also anticipated.

The predicted significant fragment ions for this compound are detailed in the interactive data table below. This table includes the proposed fragment structure, its elemental composition, and the calculated exact mass-to-charge ratio. The fragmentation data for a structural isomer, 4-Ethylbenzoic acid, cyclohexyl ester, which also has the molecular formula C15H20O2, shows characteristic fragments that support the proposed cleavages around the core aromatic structure. nih.gov

Interactive Data Table of Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Elemental Composition | Calculated m/z | Description of Fragmentation |

| [M]⁺• | [C15H20O2]⁺• | C15H20O2 | 232.14633 | Molecular Ion |

| [M-OH]⁺ | [C15H19O]⁺ | C15H19O | 215.14304 | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | [C14H19]⁺ | C14H19 | 187.14813 | Loss of the carboxyl group. |

| [M-C2H5]⁺ | [C13H15O2]⁺ | C13H15O2 | 203.10666 | Loss of the ethyl radical from the cyclohexyl ring. |

| [C7H5O2]⁺ | [C7H5O2]⁺ | C7H5O2 | 121.02841 | Cleavage of the bond between the cyclohexyl ring and the benzoic acid moiety. |

The elucidation of these fragmentation patterns through HRMS analysis provides a detailed structural fingerprint of this compound, confirming its molecular identity and the connectivity of its constituent parts.

Computational Chemistry and Theoretical Modeling of the Compound and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a cornerstone of quantum chemical computations for materials like 4-(trans-4-Ethylcyclohexyl)benzoic acid. It offers a balance between accuracy and computational cost for determining the electronic structure and energetic properties of molecules.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP or CAM-B3LYP, combined with a suitable basis set like 6-31G(d,p), are commonly used for this purpose mdpi.com. The optimization process would account for the planar benzoic acid group and the chair conformation of the cyclohexane (B81311) ring.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra mdpi.com. For instance, characteristic vibrational frequencies for the C=O stretching in the carboxylic acid group, N-H stretching, and S-N stretching in related sulfonamides have been successfully assigned using this method mdpi.com.

Table 1: Representative DFT Functionals for Benzoic Acid Derivatives This table shows examples of exchange-correlation (XC) functionals that have been assessed for their performance in calculating properties of benzoic acid derivatives.

| Functional Class | Functional Name | Typical Application | Reference |

|---|---|---|---|

| Hybrid GGA | B3LYP | Geometry Optimization, Vibrational Frequencies | mdpi.com |

| Meta-GGA Hybrid | M06-2X | Excitation Energies, Non-covalent Interactions | nih.gov |

| Range-Separated | CAM-B3LYP | Photoexcitations, UV Spectra Prediction | nih.gov |

| Range-Separated | LC-ωPBE | Excitation Energies | nih.gov |

| Doubly Hybrid | B2PLYPD | High-Accuracy Excitation Energies | nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.

For this compound, DFT calculations can map the electron density of the HOMO and LUMO. Typically, in such aromatic acids, the HOMO is localized on the electron-rich phenyl ring, while the LUMO may be centered on the carboxylic acid group. An analysis of benzoic acid derivatives revealed a πσ* character in their low-lying electronic transitions nih.gov. The HOMO-LUMO gap, along with other quantum chemical descriptors like ionization potential and electron affinity, allows for the prediction of the molecule's reactivity and its behavior in charge-transfer processes.

Molecular Dynamics (MD) Simulations for Liquid Crystalline Phase Behavior and Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to model the collective behavior of a large ensemble of molecules over time. This is essential for understanding the formation and stability of liquid crystalline phases. All-atom MD simulations can model systems containing thousands of molecules, providing a dynamic view of intermolecular interactions tandfonline.comresearchgate.net.

For a system of this compound, an MD simulation would start with molecules placed in a simulation box with random positions and orientations tandfonline.com. The system's temperature and pressure are controlled while the simulation evolves over nanoseconds. By analyzing the trajectories of all atoms, researchers can observe the spontaneous formation of ordered phases, such as the nematic phase, from an isotropic liquid state upon cooling researchgate.net. These simulations reveal how intermolecular forces, including hydrogen bonding between carboxylic acid groups and van der Waals interactions between the cyclohexyl and phenyl rings, drive the self-assembly process. Key parameters extracted from MD simulations include molecular shape anisotropy, which often increases as molecules aggregate into the nematic phase, and the relaxation time of molecular shape, which tends to be longer in the more ordered liquid crystal state researchgate.net.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Liquid Crystal Performance Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create mathematical models that correlate the structural features of molecules with their macroscopic properties. For liquid crystals, QSPR models are invaluable for predicting key performance parameters without the need for synthesis and experimental measurement.

A primary application of QSPR is the prediction of the nematic-to-isotropic transition temperature (TN-I), also known as the clearing point. To build a QSPR model, a set of known liquid crystals with experimental TN-I values is used as a training set tandfonline.comresearchgate.net. For each molecule, a series of numerical values called "molecular descriptors" are calculated. These can include constitutional, steric, and electronic characteristics such as molecular weight, surface area, volume, ovality, dipole moment, and HOMO/LUMO energies researchgate.net. Statistical methods like Multi-Linear Regression Analysis (MLRA) or machine learning techniques like Artificial Neural Networks (ANN) are then employed to find the best equation relating the descriptors to the property of interest tandfonline.comresearchgate.net. The resulting model can then be used to predict the TN-I of new, unsynthesized molecules like derivatives of this compound. Similar QSPR models can also be developed to predict other crucial properties like dielectric anisotropy (Δε) and viscosity mdpi.comsnu.edu.in.

Conformational Analysis and Potential Energy Surface Mapping of Alicyclic Benzoic Acid Systems

The rotations around the C-C single bonds define the molecule's conformation snu.edu.innih.gov. Key dihedral angles include the one between the cyclohexane and phenyl rings and the orientation of the terminal ethyl group. Computational methods can be used to map the potential energy surface by systematically changing these dihedral angles and calculating the energy of each resulting conformation. This analysis reveals the low-energy conformers (e.g., staggered) and the high-energy transition states (e.g., eclipsed) that separate them researchgate.net. Studies on similar benzoic acid derivatives have shown that different stable conformers can exist with energy barriers of a few kcal/mol between them, a phenomenon known as conformational polymorphism nih.gov. Understanding the relative energies of these conformers is critical, as the molecular shape strongly affects the stability and properties of the resulting mesophase.

Table 2: Energetic Concepts in Conformational Analysis This table outlines key terms and their typical energy scales relevant to the conformational analysis of flexible molecules.

| Term | Description | Typical Energy Cost (kcal/mol) | Reference |

|---|---|---|---|

| Torsional Strain | Repulsion between electron clouds of eclipsing bonds. | ~1.0 per C-H/C-H eclipse | researchgate.net |

| Gauche Interaction | Steric strain between two non-hydrogen substituents with a 60° dihedral angle. | ~0.9 (for butane) | researchgate.net |

| Conformational Energy Barrier | Energy required to rotate from one stable conformer to another. | ~2.4 for many polymorphic molecules | nih.gov |

Emerging Applications and Future Research Directions

Potential in Advanced Optoelectronic Devices Beyond Traditional Liquid Crystal Displays

The unique mesogenic properties of 4-(trans-4-Ethylcyclohexyl)benzoic acid and its derivatives position them as promising candidates for a variety of advanced optoelectronic applications that extend beyond their traditional use in liquid crystal displays (LCDs). The inherent anisotropy of these molecules, which allows them to self-assemble into ordered liquid crystalline phases, can be harnessed for the development of next-generation optical components.

Researchers are exploring the use of liquid crystals based on cyclohexylbenzoic acid structures in tunable photonic devices. These include, but are not limited to, switchable diffraction gratings, tunable filters, and dynamic lenses. The ability to modulate the refractive index of the liquid crystal layer through the application of an external electric or magnetic field allows for the active control of light propagation. This opens up possibilities for creating reconfigurable optical systems with applications in telecommunications, optical computing, and advanced imaging.

Furthermore, the development of polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs) incorporating this compound derivatives is a significant area of research. These composite materials offer the potential for creating smart windows that can switch between transparent and opaque states for energy-efficient buildings, as well as in privacy glass applications. The specific properties of the this compound moiety, such as its clearing point and dielectric anisotropy, can be tailored through molecular engineering to optimize the performance of these devices.

Another burgeoning application is in the field of holographic data storage. The birefringence of liquid crystals can be utilized to record and read holographic information, offering the potential for high-density, rewritable data storage systems. The stability and electro-optical response of liquid crystal mixtures containing derivatives of this compound are critical parameters in the development of such technologies.

Role in Organic Electronic Materials Research (e.g., Organic Field-Effect Transistors, OLEDs)

While direct applications of this compound in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are not yet widespread, its structural motifs are of significant interest to researchers in the field of organic electronics. The rigid cyclohexyl and benzoic acid components can serve as building blocks for the design of novel organic semiconductors.

In the context of OFETs, the ordered packing of molecules is crucial for efficient charge transport. The liquid crystalline properties of this compound derivatives could be exploited to promote the formation of well-ordered thin films, which are essential for achieving high charge carrier mobilities. The introduction of suitable electron-donating or electron-accepting groups to the core structure could tune the material's semiconductor properties, making it either p-type or n-type.

For OLEDs, the focus is on developing materials with high photoluminescence quantum yields, good thermal stability, and efficient charge injection and transport. While the parent compound itself is not a strong emitter, it can be functionalized with chromophoric units to create new emissive materials. Moreover, its derivatives could potentially be used as host materials in phosphorescent OLEDs (PhOLEDs), where they would facilitate efficient energy transfer to the phosphorescent guest emitters. The wide bandgap that can be expected from this type of molecule is a desirable characteristic for host materials.

The table below summarizes the potential roles of this compound derivatives in organic electronic devices.

| Device | Potential Role of this compound Derivatives | Key Properties to Optimize |

| OFETs | Active semiconductor layer, dielectric layer | Charge carrier mobility, on/off ratio, environmental stability |

| OLEDs | Emissive layer, host material, charge transport layer | Photoluminescence quantum yield, thermal stability, charge injection/transport |

Development of Novel Sensor Technologies Utilizing Derivatives of this compound

The sensitivity of liquid crystalline phases to external stimuli makes them excellent candidates for the development of novel sensor technologies. Derivatives of this compound are being explored for their potential in creating highly sensitive and selective sensors for a variety of analytes.

Liquid crystal-based sensors operate on the principle that the binding of an analyte to a functionalized surface can disrupt the alignment of the liquid crystal molecules, leading to a detectable optical response. This change in orientation can be observed as a change in color or brightness when viewed through crossed polarizers.

Derivatives of this compound can be functionalized with specific recognition elements to create sensors for a range of targets, including:

Volatile Organic Compounds (VOCs): By modifying the surface chemistry of the liquid crystal interface, sensors can be designed to detect specific VOCs, which is important for environmental monitoring and medical diagnostics.

Biological Molecules: The carboxylic acid group can be used to anchor biomolecules such as enzymes, antibodies, or DNA strands. The subsequent binding of a target analyte to these biomolecules triggers a change in the liquid crystal's orientation. This has applications in disease diagnosis and pathogen detection.

Gases: Thin films of liquid crystals can be used to detect the presence of certain gases. The absorption of gas molecules at the liquid crystal interface can alter the anchoring energy and induce a reorientation of the liquid crystal molecules. For instance, sensors for gases like nitrogen dioxide have been demonstrated using liquid crystalline materials. nih.gov

The key advantages of using liquid crystal sensors based on derivatives of this compound include their label-free operation, high sensitivity, and the potential for creating low-cost, portable devices.

Green Chemistry Approaches in the Synthesis and Derivatization of the Chemical Compound

In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring green chemistry approaches for the synthesis and derivatization of this compound. These efforts aim to reduce the environmental impact of the production process by minimizing waste, using less hazardous reagents, and employing more energy-efficient methods.

Traditional synthetic routes often involve multi-step processes with the use of stoichiometric reagents and organic solvents. google.com Green chemistry strategies focus on the development of catalytic methods and the use of renewable feedstocks.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, can be employed for the selective esterification or amidation of the carboxylic acid group under mild reaction conditions. rsc.org This avoids the need for harsh activating agents and simplifies product purification. Furthermore, oxidoreductases could potentially be used for the stereoselective synthesis of the trans-cyclohexyl ring or the final oxidation step to the benzoic acid, offering a more environmentally benign alternative to traditional chemical oxidants. The use of whole-cell biocatalysts is also being investigated as a cost-effective and sustainable method for producing valuable chemical intermediates. nih.gov

Another green approach is the use of catalytic hydrogenation and oxidation reactions. For example, the synthesis of related cyclohexanecarboxylic acid derivatives has been achieved through liquid-phase catalytic oxidation and hydrogenation, which can be more atom-economical than stoichiometric methods. researchgate.net The development of heterogeneous catalysts that can be easily separated and recycled is a key focus in this area.

The principles of green chemistry being applied to the synthesis of this compound and its derivatives are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis/Derivatization |

| Catalysis | Use of heterogeneous and biocatalysts to improve efficiency and reduce waste. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the core structure. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Use of water or other environmentally benign solvents in place of hazardous organic solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

Exploration of Biological Research Avenues Involving Structural Analogues and Molecular Interactions

The structural framework of this compound, featuring a cyclohexyl ring linked to a benzoic acid moiety, is a common motif in a number of biologically active compounds. This has prompted the exploration of its structural analogues in various biological research avenues, particularly in drug discovery and medicinal chemistry.

The cyclohexyl group can act as a lipophilic scaffold that can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). The benzoic acid group, on the other hand, can participate in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors.

Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the cyclohexyl and benzoic acid rings can significantly impact biological activity. For instance, derivatives of caffeic acid have been shown to possess cytotoxic activity against cancer cell lines. nih.gov Similarly, other studies have investigated the anti-inflammatory and antimicrobial properties of compounds containing cyclohexene (B86901) or benzoic acid moieties.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the potential interactions of this compound analogues with various protein targets. These in silico studies can help to identify potential therapeutic applications and guide the design of new, more potent and selective drug candidates.

The table below outlines some of the potential biological research areas for structural analogues of this compound.

| Research Area | Rationale | Example of Related Compound Activity |

| Anti-inflammatory Agents | The cyclohexyl and benzoic acid motifs are present in some non-steroidal anti-inflammatory drugs (NSAIDs). | Inhibition of cyclooxygenase (COX) enzymes. |

| Anticancer Agents | The rigid scaffold can be used to design inhibitors of specific protein-protein interactions or enzyme active sites. | Cytotoxicity against various cancer cell lines. nih.gov |

| Antimicrobial Agents | The lipophilic nature of the cyclohexyl ring can facilitate penetration of microbial cell membranes. | Activity against bacterial and fungal strains. |

| Neurological Disorders | The core structure can be modified to interact with targets in the central nervous system. | Modulation of ion channels or receptors. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(trans-4-Ethylcyclohexyl)benzoic acid, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via esterification or coupling reactions. For example, trans-cyclohexyl derivatives are often prepared using Suzuki-Miyaura cross-coupling between a boronic acid and a halogenated benzoic acid precursor. Key conditions include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Solvents : Toluene or dichloromethane to enhance solubility of aromatic intermediates.

- Temperature : Controlled heating (80–120°C) to accelerate coupling while minimizing side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the trans isomer .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare chemical shifts of cyclohexyl protons (δ 1.2–2.0 ppm for trans-substituents) and aromatic protons (δ 7.5–8.0 ppm for benzoic acid). Trans-configuration avoids axial-equatorial splitting observed in cis isomers.

- X-ray Crystallography : Resolve spatial arrangement of the ethylcyclohexyl group relative to the benzoic acid core.

- Polarized Light Microscopy : Assess liquid crystalline behavior if applicable, as trans-substituents often enhance mesophase stability .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer :

- Solubility : Poor in water due to the hydrophobic trans-cyclohexyl group; soluble in DMSO, THF, or chloroform. Adjust pH >7 (using NaOH) to deprotonate the carboxylic acid for aqueous solubility.

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the ethyl group. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How do steric effects from the trans-4-ethylcyclohexyl group influence reactivity in derivatization reactions (e.g., amidation or esterification)?

- Methodological Answer :

- Amidation : Steric hindrance from the ethyl group slows nucleophilic attack on the carboxylic acid. Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to activate the acid.

- Esterification : Microwave-assisted synthesis at 100°C improves reaction rates by overcoming steric barriers. Monitor progress via FT-IR for disappearance of the –COOH peak (1700 cm⁻¹) .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry to verify melting points and detect polymorphs.

- HPLC-MS : Check for impurities (e.g., cis isomers or unreacted precursors) that may skew data.

- Cross-Validation : Compare results with databases like PubChem or ECHA, excluding unreliable sources (e.g., BenchChem) .

Q. How can computational modeling predict the compound’s interactions in host-guest systems or supramolecular assemblies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions between the ethylcyclohexyl group and hydrophobic cavities (e.g., cyclodextrins).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict binding energies.

- Docking Studies : Use AutoDock Vina to model affinity for biological targets (e.g., enzymes with hydrophobic binding pockets) .

Q. What role does the trans-4-ethylcyclohexyl group play in modulating liquid crystalline properties?

- Methodological Answer :

- Mesophase Analysis : Use differential scanning calorimetry (DSC) and polarized microscopy to identify nematic/smectic phases.

- Structure-Property Relationship : The ethyl group enhances rigidity and promotes parallel molecular alignment, increasing transition temperatures. Compare with analogs (e.g., propyl or butyl derivatives) to assess chain-length effects .

Q. How can environmental factors (e.g., pH or UV exposure) degrade this compound, and how is this mitigated in long-term studies?

- Methodological Answer :

- Degradation Pathways : Under UV light, the ethyl group may undergo radical oxidation. Use LC-MS to identify degradation products (e.g., cyclohexanol derivatives).

- Stabilization : Add antioxidants (e.g., BHT) or store in amber vials. For aqueous studies, buffer at pH 5–6 to balance solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.